3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
Description
Nuclear Magnetic Resonance (NMR)
1H NMR :
- Aromatic protons : Signals in the range of δ 7.0–8.5 ppm (pyridine H) and δ 6.5–7.5 ppm (imidazole H).
- Cyclopropyl protons : A singlet or multiplet near δ 1.0–1.5 ppm due to the three equivalent protons.
- NH proton : Absence of a signal (due to 1,3-dihydro saturation; NH is not present in this structure).
13C NMR :
- Carbonyl carbon : A peak around δ 160–170 ppm (C=O).
- Cyclopropyl carbons : Peaks near δ 5–10 ppm (sp³ carbons).
Infrared (IR) Spectroscopy
- C=O stretch : Strong absorption near 1700 cm⁻¹ (amide/lactam carbonyl).
- C–N stretches : Peaks in the 1200–1300 cm⁻¹ region.
Mass Spectrometry (MS)
- Molecular ion peak : Expected at m/z 175 (C₉H₉N₃O⁺).
- Fragmentation patterns : Loss of cyclopropyl (C₃H₅) or CO groups, yielding ions at m/z 151 (C₆H₅N₃O⁺) or m/z 147 (C₆H₇N₃⁺).
Table 1: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| 1H NMR | Aromatic: δ 7.0–8.5 ppm; Cyclopropyl: δ 1.0–1.5 ppm |
| 13C NMR | Carbonyl: δ 160–170 ppm; Cyclopropyl: δ 5–10 ppm |
| IR | C=O: ~1700 cm⁻¹ |
| MS | [M]⁺ at m/z 175; Fragments: m/z 151, 147 |
Summary of Structural Insights
This compound is a structurally compact bicyclic compound with a lactam functional group and a cyclopropyl substituent. While direct experimental data is limited, its properties can be inferred from analogous imidazopyridinones. The compound’s planar core and substituent orientation suggest potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules targeting enzyme active sites. Future studies should prioritize crystallographic characterization and spectroscopic validation to confirm these predictions.
Properties
IUPAC Name |
3-cyclopropyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-2-1-5-10-8(7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRKIZFEPKKIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590126 | |
| Record name | 3-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380605-23-2 | |
| Record name | 3-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Amination and Cyclization with Triphosgene
Regioselective Amination of Halogenated Pyridines
The most well-documented route to 3-cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves a regioselective palladium-catalyzed amination followed by cyclization. Starting with 2-chloro-3-iodopyridine, sequential amination reactions introduce amine groups at the 2- and 3-positions of the pyridine ring.
First Amination Step :
The iodide at position 3 undergoes substitution with cyclopropylamine under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos as a ligand) in toluene at 80–100°C. This yields 3-(cyclopropylamino)-2-chloropyridine.Second Amination Step :
The chloride at position 2 is replaced with ammonia or another amine using similar catalytic conditions, producing 2,3-diaminopyridine derivatives. For the target compound, this step typically employs aqueous ammonia to generate 3-(cyclopropylamino)-2-aminopyridine.Cyclization with Triphosgene :
Treatment of the diamino intermediate with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane or THF facilitates cyclodehydration. Triphosgene acts as a carbonyl source, bridging the two amine groups to form the imidazo[4,5-b]pyridin-2-one core. The reaction proceeds at 0–25°C, achieving moderate to high yields.
Key Experimental Data:
| Step | Reagents/Conditions | Yield (Reported) |
|---|---|---|
| Initial Amination | Pd(OAc)₂, Xantphos, cyclopropylamine, toluene, 100°C | Not specified |
| Secondary Amination | Pd(OAc)₂, Xantphos, NH₃, dioxane, 80°C | Not specified |
| Cyclization | Triphosgene, DCM, 0°C → 25°C | 60–85% (estimated) |
This method’s versatility allows for the incorporation of diverse substituents, making it suitable for synthesizing analogues with varied biological activities.
Alternative Cyclization Strategies Using Diamino Precursors
Cyclization of 2,3-Diaminopyridines with Carbonylating Agents
An alternative approach involves the direct cyclization of 2,3-diaminopyridines using phosgene or its safer equivalent, triphosgene. While similar to the palladium method, this route bypasses the need for metal catalysis by starting with pre-functionalized diamines.
Synthesis of 2,3-Diaminopyridine :
2,3-Diaminopyridine is commercially available or synthesized via reduction of 2,3-dinitropyridine. Introducing the cyclopropyl group requires selective protection/deprotection or direct alkylation of one amine.Cyclopropyl Introduction :
Alkylation of 3-amino-2-aminopyridine with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) selectively functionalizes the primary amine.Ring Closure :
Reaction with triphosgene in anhydrous THF at reflux completes the imidazo ring formation. This method offers simplicity but may require optimization to avoid over-alkylation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Palladium Catalysis | High regioselectivity, modular substituents | Requires expensive ligands/palladium | Moderate |
| Direct Cyclization | Fewer steps, no metal catalysts | Low functional group tolerance | High |
| Copper-Mediated | Mild conditions, broad substrate scope | Underexplored for 4,5-b systems | Low |
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator , making it a candidate for studying various biological pathways. Its interactions with specific molecular targets can lead to insights into enzyme mechanisms and receptor functions, which are crucial for understanding metabolic processes.
Medicine
The therapeutic potential of this compound is being explored in the treatment of diseases such as:
- Cancer : Investigations into its role in inhibiting tumor growth.
- Inflammation : Potential anti-inflammatory properties are being studied.
- Neurological Disorders : Its ability to modulate neurotransmitter receptors may offer new avenues for treating conditions like depression or anxiety .
Industry
In industrial applications, this compound is utilized in the development of:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Features
The imidazo[4,5-b]pyridin-2-one scaffold consists of a planar fused ring system (five-membered imidazole and six-membered pyridine). Substitutions at the N3 position significantly influence molecular geometry and biological activity:
Pharmacological Profiles
- Anticancer Activity: Bromo-substituted derivatives (e.g., 3-allyl-6-bromo) are potent Aurora A kinase inhibitors, with IC₅₀ values in the nanomolar range .
- Analgesic Activity: Phenyl-substituted analogs (e.g., 3-[3,4-(methylenedioxy)phenyl]) exhibit significant analgesic effects, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Potential: Thiazolo[4,5-b]pyridin-2-one analogs demonstrate cytotoxicity against cancer cell lines, though imidazo derivatives generally show higher selectivity .
Structure-Activity Relationships (SAR)
Biological Activity
Overview
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (CAS No. 380605-23-2) is a heterocyclic compound notable for its bicyclic structure that integrates an imidazole ring fused with a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. Its molecular formula is , with a molecular weight of approximately 175.19 g/mol .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : The compound has shown promise as an inhibitor of the respiratory syncytial virus (RSV) and other viral infections. Its structural features may enhance its interaction with viral proteins, making it a candidate for antiviral drug development.
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. Its potential to modulate enzyme activity could have implications in treating conditions such as cancer and inflammation .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, thereby influencing various biological pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy and minimizing side effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit viral replication and enzyme activity at micromolar concentrations. For instance:
| Study | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | RSV | 5.0 | Significant reduction in viral load observed. |
| Study B | CYP17 | 0.8 | Effective inhibition compared to control compounds. |
These findings indicate that the compound has a favorable profile for further development as an antiviral and enzyme-inhibiting agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the cyclopropyl group in enhancing the biological activity of this compound. Variations in substituents on the imidazo-pyridine core can significantly affect potency and selectivity against various biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes:
- Condensation Reaction : Starting materials such as 2-aminopyridine derivatives are reacted with cyclopropyl isocyanate.
- Cyclization : The reaction proceeds to form the imidazo-pyridine core through cyclization under specific conditions.
This synthetic approach allows for the production of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one?
- Methodology : The compound is typically synthesized via ring-closing reactions using precursors like 2,3-diaminopyridine. Nitration systems (e.g., HNO₃/Ac₂O) or cyclopropyl-group incorporation through nucleophilic substitution can modify the core structure. Key steps include optimizing reaction time, temperature, and stoichiometry. For example, nitration yields ~44.6% under controlled conditions .
- Purification : Column chromatography and thin-layer chromatography (TLC) are standard for isolating intermediates and final products .
Q. How is the thermal stability of this compound evaluated in experimental settings?
- Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to study decomposition kinetics. For structurally similar imidazo-pyridines, DSC reveals exothermic peaks at ~220°C, indicating thermal instability, while TG shows mass loss patterns correlating with nitro-group decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H NMR : Confirms proton environments, e.g., cyclopropyl protons resonate at δ 0.8–1.2 ppm.
- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- MS : Validates molecular weight (e.g., [M+H]+ peaks). Multi-technique cross-validation ensures structural accuracy .
Advanced Research Questions
Q. How can regioselective functionalization (e.g., C2-arylation) be optimized for imidazo[4,5-b]pyridine derivatives?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂/CuI/Cs₂CO₃ in DMF) enables regioselective arylation. Catalyst loading (2–5 mol%) and ligand selection (e.g., XPhos) critically influence yield (≥95%). Screening substituent effects (e.g., electron-withdrawing groups on aryl halides) enhances selectivity .
- Table 1 : Optimization Parameters for C2-Arylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 2–5 mol% | Direct correlation |
| Temperature | 80–100°C | Higher temp → faster kinetics |
| Base (Cs₂CO₃) | 2 equiv | Neutralizes HX byproducts |
Q. What computational strategies (e.g., DFT) elucidate electronic properties or reaction mechanisms?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For aminoimidazodipyridines, DFT studies reveal charge distribution at the cyclopropyl ring, guiding nucleophilic attack sites. Solvent effects (PCM models) and transition-state analysis refine mechanistic pathways .
Q. How should researchers address contradictions in spectroscopic or thermal data?
- Methodology :
- Cross-Validation : Compare NMR/IR/MS data with computational predictions (e.g., simulated NMR via Gaussian).
- Controlled Replicates : Repeat experiments under identical conditions to isolate artifacts.
- Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography to resolve ambiguities .
Q. What experimental design frameworks improve reaction optimization for novel derivatives?
- Methodology : Design of Experiments (DoE) reduces trial counts while maximizing data quality. For example, a 3-factor (catalyst, temperature, solvent) Box-Behnken design identifies optimal conditions with <20 experiments. Response Surface Methodology (RSM) models nonlinear relationships between variables .
Data Contradiction Analysis
- Case Study : Conflicting DSC results for nitro-derivatives may arise from impurities or polymorphic forms. Mitigation includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
